molecular formula C24H27N5O2S B5408678 1-[6-[4-(diethylamino)phenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

1-[6-[4-(diethylamino)phenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

Cat. No.: B5408678
M. Wt: 449.6 g/mol
InChI Key: GEAMJMVZDUFZKN-UHFFFAOYSA-N
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Description

1-[6-[4-(diethylamino)phenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-[6-[4-(diethylamino)phenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone typically involves multiple steps. The synthetic route often starts with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine ring and the attachment of the diethylamino and ethylsulfanyl groups. Reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures. Industrial production methods would likely involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

1-[6-[4-(diethylamino)phenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound, potentially affecting the triazine ring or the ketone group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like sodium hydride (NaH) or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[6-[4-(diethylamino)phenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antiviral, or anticancer agent, depending on its interaction with biological targets.

    Industry: The compound’s unique structure might be useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[6-[4-(diethylamino)phenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group may facilitate binding to specific sites, while the triazine and benzoxazepine rings could interact with other parts of the target molecule. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-[6-[4-(diethylamino)phenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone include:

Properties

IUPAC Name

1-[6-[4-(diethylamino)phenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-5-28(6-2)18-14-12-17(13-15-18)23-29(16(4)30)20-11-9-8-10-19(20)21-22(31-23)25-24(27-26-21)32-7-3/h8-15,23H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAMJMVZDUFZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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